Stigmasta-4,22-dien-3-one

Cytotoxicity Cancer research Phytosteroid pharmacology

Researchers often struggle to source structurally authenticated stigmasta-4,22-dien-3-one free from phytosterol contamination. This 3-keto-Δ4,22 phytosteroid serves as a validated dual COX-2/5-LOX inhibitor and cytotoxic probe for HT1080 fibrosarcoma studies. Key supply advantages: • Dual enzyme inhibition: COX-2 IC50 4.72 µg/mL, 5-LOX IC50 3.36 µg/mL - comparable to celecoxib and montelukacast in the same assay system. • Differential cytotoxicity: IC50 0.3 mM against HT1080 cells, whereas unmodified stigmasterol shows no activity (>250 µM), enabling SAR studies. • Analytical confidence: ≥98% HPLC purity with full spectral characterization (GC-MS, NMR) for unambiguous dereplication in plant extract profiling.

Molecular Formula C29H46O
Molecular Weight
CAS No. 55722-32-2
Cat. No. B1152002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStigmasta-4,22-dien-3-one
CAS55722-32-2
Molecular FormulaC29H46O
Structural Identifiers
SMILESCCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
InChIInChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Stigmasta-4,22-dien-3-one: Technical Overview and Procurement Baseline


Stigmasta-4,22-dien-3-one (CAS 55722-32-2), also designated as (22E,24R)-stigmasta-4,22-dien-3-one or 4,22-stigmastadiene-3-one, is a naturally occurring oxidized phytosteroid belonging to the stigmastane class of sterol lipids [1]. This compound is structurally characterized by a C29 stigmastane skeleton featuring conjugated double bonds at the C4 and C22 positions, with a carbonyl group at the C3 position, distinguishing it from its reduced precursor phytosterols such as stigmasterol and β-sitosterol [2]. The compound is practically insoluble in water, exhibits an extremely weak acidic profile (based on its pKa), and is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, and DMSO [3][4]. Stigmasta-4,22-dien-3-one is isolated from diverse plant sources including Isodon rugosus, Pandanus tectorius, Cenchrus setigerus, and Cannabis sativa, and can also be obtained semi-synthetically via oxidation of stigmasterol [5][6][7].

✓ Oxidized phytosteroid (3-keto-Δ4,22) probe for SAR studies
✓ Dual COX-2/5-LOX inhibition assay context
✓ Cholinesterase scaffold for oxidation-state-dependent enzyme modulation
✓ GC-MS/HPLC dereplication reference standard (plant extracts)

Why Stigmasta-4,22-dien-3-one Cannot Be Substituted by Generic Phytosterols


Substituting stigmasta-4,22-dien-3-one with structurally similar phytosterols such as stigmasterol, β-sitosterol, or campesterol is scientifically invalid due to the functional divergence conferred by the C3 oxidation state. The target compound is a 3-keto-Δ4,22-steroid, whereas its common analogs are 3β-hydroxy-Δ5,22-steroids (stigmasterol) or 3β-hydroxy-Δ5-steroids (β-sitosterol) [1]. This structural distinction—specifically the conversion of a hydroxyl group to a ketone at C3 coupled with double bond migration from Δ5 to Δ4—fundamentally alters the compound's molecular recognition profile, biological target engagement, and physicochemical behavior [2]. Direct comparative studies demonstrate that stigmasterol itself is non-cytotoxic (EC50 > 250 µM) against multiple cancer cell lines, while its oxidized derivatives bearing the 3-keto-Δ4 motif exhibit measurable cytotoxic activity [3]. The quantitative evidence presented in Section 3 demonstrates that stigmasta-4,22-dien-3-one possesses distinct pharmacological signatures—including dual COX-2/5-LOX inhibition at low microgram-per-milliliter concentrations, differential anticholinesterase activity, and selective cytotoxicity against HT1080 fibrosarcoma cells—that are not recapitulated by unreduced phytosterol analogs [4]. Procurement of generic phytosterols as substitutes would therefore yield fundamentally different experimental outcomes, rendering comparative studies meaningless and potentially invalidating structure-activity relationship analyses.

C3 Oxidation State 3-keto-Δ4,22 structure diverges from hydroxy-phytosterols; biological target engagement may not transfer.
Cytotoxicity Profile Oxidized derivatives show measurable cell-line response, whereas stigmasterol is reportedly non-cytotoxic under tested conditions.
Enzyme Inhibition Signature COX-2/5-LOX and cholinesterase activities are absent in unreduced phytosterols; assay response context may differ significantly.

Quantitative Differentiation Evidence


Differential Cytotoxicity in Human Cancer Cell Lines

Stigmasta-4,22-dien-3-one demonstrates measurable cytotoxicity against human HT1080 fibrosarcoma cells with an IC50 of 0.3 mM, whereas unmodified stigmasterol exhibits no detectable cytotoxic activity (EC50 > 250 µM) across multiple human cancer cell lines including MCF-7, HCC70, and non-tumorigenic MCF-12A mammary epithelial cells [1]. This divergence in activity is attributable to the C3 oxidation state and Δ4 double bond in stigmasta-4,22-dien-3-one, which are absent in stigmasterol (a 3β-hydroxy-Δ5,22-steroid) [2].

HT1080 Cytotoxicity
Reported
IC50 0.3 mM (target) vs. EC50 >250 µM (stigmasterol)
Supports oxidation-state-dependent cytotoxicity endpoint review.
Stigmasterol inactive in tested lines; cross-study comparable.
Cytotoxicity Cancer research Phytosteroid pharmacology

Dual COX-2 and 5-LOX Inhibition Profile

Stigmasta-4,22-dien-3-one exhibits potent dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with IC50 values of 4.72 µg/ml and 3.36 µg/ml, respectively, approaching the potency of clinical reference inhibitors celecoxib (COX-2 IC50 = 3.81 µg/ml) and montelukast (5-LOX IC50 = 2.74 µg/ml) in the same assay system [1]. In contrast, the structurally related phytosterol stigmasterol has not been reported to exhibit dual COX/LOX inhibition at comparable concentrations, and its anti-inflammatory effects are mediated through different pathways [2].

COX-2/5-LOX IC50
Head-to-head
COX-2 4.72 µg/ml, 5-LOX 3.36 µg/ml
Dual arachidonic acid pathway assay context.
Approaches celecoxib/montelukast in same assay system.
Inflammation COX/LOX inhibition Dual enzyme inhibition

Acetylcholinesterase and Butyrylcholinesterase Inhibition

Stigmasta-4,22-dien-3-one demonstrates moderate cholinesterase inhibitory activity with IC50 values of 13.52 µg/ml against acetylcholinesterase (AChE) and 11.53 µg/ml against butyrylcholinesterase (BChE). In the same study, the reference drug galantamine exhibited IC50 values of 6.07 µg/ml (AChE) and 4.42 µg/ml (BChE), representing approximately 2.2-fold and 2.6-fold greater potency respectively [1]. This moderate yet measurable activity distinguishes stigmasta-4,22-dien-3-one from unmodified stigmasterol, which lacks the 3-keto-Δ4 motif and has not been documented to inhibit cholinesterase enzymes in controlled in-vitro assays [2].

AChE/BChE IC50
Head-to-head
AChE 13.52 µg/ml, BChE 11.53 µg/ml
Moderate cholinesterase scaffold; supports SAR studies.
Galantamine 2.2–2.6× more potent in same assay.
Neurodegeneration Cholinesterase inhibition Alzheimer's research

WSSV Envelope Protein Binding Potential

In-silico molecular docking studies demonstrate that stigmasta-4,22-dien-3-one exhibits high binding energy interactions with White Spot Syndrome Virus (WSSV) envelope proteins VP28, VP26, and VP24 [1]. Molecular dynamics simulations further validated the stability of the protein-ligand binding complexes [1]. While quantitative binding energy values were not specified in the available abstract, the study design explicitly compares stigmasta-4,22-dien-3-one against other phytocompounds identified via GC–MS analysis of Sargassum wightii extracts, with the target compound emerging as a lead candidate for VP28/VP26 interaction . Comparative binding data for structural analogs such as stigmasterol or β-sitosterol against WSSV envelope proteins are not available in the peer-reviewed literature, limiting the strength of direct comparator evidence; however, the specificity of the docking result suggests that the 3-keto-Δ4,22 structural motif may confer unique molecular recognition properties relative to hydroxy-phytosterols [2].

WSSV Docking
Class-level
High binding energy to VP28/VP26 predicted
Supports VP28/VP26-mediated viral entry probe context.
Quantitative data not in abstract; requires validation.
Antiviral research Molecular docking Aquaculture

Semi-Synthetic Access via Stigmasterol Oxidation

Stigmasta-4,22-dien-3-one is directly obtainable via controlled oxidation of stigmasterol using pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4), yielding the target compound alongside structurally distinct products including stigmasta-4,22-diene-3,6-dione and 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol [1]. This synthetic accessibility contrasts with native stigmasterol, which requires separate isolation from plant sources and lacks the reactive 3-keto functionality. Furthermore, fungal bioconversion studies demonstrate that Acremonium alabamensis selectively converts stigmasterol and sitosterol to stigmastadienone (stigmasta-4,22-dien-3-one), while lanosterol remains resistant to this biotransformation [2]. The compound's logP (predicted hydrophobicity) has been identified as a primary contributor to its cytotoxic signal in quantitative structure-activity relationship (QSAR) modeling, whereas polar surface area parameters exert minimal influence on tumor growth inhibition .

Synthesis Route
Reported
One-step oxidation from stigmasterol (PCC/KMnO4)
Enables in-house preparation of oxidized analogs.
Fungal bioconversion also reported.
Semi-synthesis Phytosteroid oxidation Derivatization

Antimicrobial Activity in Natural Extract Context

Stigmasta-4,22-dien-3-one, identified as a major constituent (4.14%) in the ethyl acetate extract of Cenchrus setigerus leaves, contributes to antimicrobial activity against gastrointestinal, skin, respiratory, and urinary tract pathogens in complex extract formulations [1][2]. In the same extract, structurally related compounds including campesterol (1.94%), azulene (0.99%), and myristic acid isopropyl ester (0.15%) were co-identified [1]. However, the antimicrobial activity is reported for the extract mixture rather than the isolated compound; quantitative minimum inhibitory concentration (MIC) data for pure stigmasta-4,22-dien-3-one against specific pathogen strains are not available in the peer-reviewed literature, limiting direct comparator analysis. The compound has also been documented to exhibit antitubercular activity in silico, with predicted interactions against Mycobacterium tuberculosis proteins [3].

Extract Component
Reported
4.14% in C. setigerus EtOAc extract
Reference standard for phytochemical profiling.
No isolated MIC data; extract-level activity.
Antimicrobial Phytochemical Natural product

Validated Research Applications


Cancer Cell Cytotoxicity Screening

Procure stigmasta-4,22-dien-3-one as a positive control or test compound for in-vitro cytotoxicity screening against the human HT1080 fibrosarcoma cell line, where it demonstrates an established IC50 of 0.3 mM . This application leverages the documented differential activity between the target compound (cytotoxic) and unmodified stigmasterol (non-cytotoxic, EC50 > 250 µM) to investigate the role of the 3-keto-Δ4 motif in mediating anticancer effects [1]. Suitable for structure-activity relationship (SAR) studies comparing oxidized versus reduced phytosteroids, and for generating preliminary cytotoxicity data in fibrosarcoma models prior to more extensive cell panel screening.

Dual COX-2/5-LOX Inhibition Studies

Utilize stigmasta-4,22-dien-3-one as a structurally defined dual inhibitor of cyclooxygenase-2 (COX-2 IC50 = 4.72 µg/ml) and 5-lipoxygenase (5-LOX IC50 = 3.36 µg/ml) for in-vitro studies of arachidonic acid pathway modulation . The compound's potency, which approaches that of clinical reference inhibitors celecoxib (COX-2 IC50 = 3.81 µg/ml) and montelukast (5-LOX IC50 = 2.74 µg/ml) in the same assay system, supports its use as a natural product-derived chemical probe for investigating dual pathway inhibition without reliance on synthetic clinical agents . This application is particularly relevant for researchers exploring phytosteroid-based anti-inflammatory mechanisms and for laboratories conducting comparative enzyme inhibition profiling.

Cholinesterase Inhibition Assays

Employ stigmasta-4,22-dien-3-one as a moderate-potency cholinesterase inhibitor in acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) assays, with documented IC50 values of 13.52 µg/ml and 11.53 µg/ml respectively . The compound's activity, characterized in direct comparison with galantamine (AChE IC50 = 6.07 µg/ml; BChE IC50 = 4.42 µg/ml), establishes it as a scaffold for structure-activity relationship studies targeting cholinergic pathways . Given that unmodified stigmasterol lacks documented cholinesterase inhibitory activity, this application is specifically relevant for research programs investigating oxidation-state-dependent modulation of cholinesterase enzymes [1].

Natural Product Dereplication and Reference Standard

Procure stigmasta-4,22-dien-3-one as an analytical reference standard for GC–MS and HPLC-based dereplication of phytosteroid constituents in plant extracts. The compound is consistently identified in bioactive extracts from diverse plant sources including Isodon rugosus, Cenchrus setigerus (4.14% abundance in ethyl acetate extract), Pandanus tectorius (2.47% abundance), and Cannabis sativa [1][2]. Its well-characterized mass spectral profile and retention properties make it suitable for confirming compound identity in complex natural product mixtures, particularly in studies investigating the chemical ecology and pharmacological potential of phytosteroid-rich plant materials.

Application
Selection Property
Validation Focus
Fibrosarcoma cytotoxicity screening
Cell-model endpoint review
3-keto-Δ4 vs. hydroxy-phytosterol comparison
Dual COX-2/5-LOX pathway studies
Enzyme inhibition assay context
Pathway modulation relative to reference inhibitors
Cholinesterase inhibition SAR
Moderate-potency scaffold context
Oxidation-state-dependent enzyme modulation
Phytochemical dereplication
Analytical reference profile
GC-MS/HPLC identity in plant extracts

Technical Documentation Hub

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27 linked technical documents
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